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N-(2-Chloroethyl)benzenesulfonamide can be synthesized through various methods. One reported method involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine in the presence of a base like triethylamine [1].
*Source: European Journal of Medicinal Chemistry:
Sources:* European Journal of Medicinal Chemistry: * ChemMedChem:
N-(2-chloroethyl)benzenesulfonamide is an organic compound characterized by the presence of a chloroethyl group attached to a benzenesulfonamide moiety. This compound has garnered interest due to its potential applications in medicinal chemistry and biochemistry. The sulfonamide functional group, which features a sulfur atom bonded to both an oxygen atom and a nitrogen atom, is known for its role in various biological activities, particularly as antimicrobial agents and enzyme inhibitors.
N-(2-chloroethyl)benzenesulfonamide exhibits notable biological activities, particularly as an inhibitor of specific enzymes. It has been studied for its potential in:
The synthesis of N-(2-chloroethyl)benzenesulfonamide can be achieved through various methods:
N-(2-chloroethyl)benzenesulfonamide finds applications in various fields:
Interaction studies of N-(2-chloroethyl)benzenesulfonamide focus on its binding affinity to various enzymes. For example, it has been shown to interact with carbonic anhydrases, which are crucial for maintaining acid-base balance and facilitating gas exchange in biological systems. These interactions can lead to significant physiological effects, including alterations in cell proliferation and apoptosis .
Several compounds share structural similarities with N-(2-chloroethyl)benzenesulfonamide. Notable examples include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzenesulfonamide | Contains a sulfonamide group | Broad-spectrum antibacterial activity |
| 4-Amino-N,N-bis(2-chloroethyl) | Contains two chloroethyl groups | Enhanced antitumor activity |
| Sulfanilamide | A simpler sulfonamide without chloroethyl group | Historical significance as an antibiotic |
| Acetylaminobenzenesulfonamide | Contains an acetyl group instead of chloroethyl | Used primarily for anti-inflammatory effects |
N-(2-chloroethyl)benzenesulfonamide is unique due to its specific chloroethyl substitution, which enhances its reactivity and potential biological activity compared to other sulfonamides.
N-(2-chloroethyl)benzenesulfonamide is an organic compound with the molecular formula C8H10ClNO2S [1]. This sulfonamide derivative has a molecular weight of 219.69 g/mol, as determined by standard molecular weight calculations based on its atomic composition [2]. The compound consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom, arranged in a specific structural configuration that gives the molecule its characteristic properties [3].
| Property | Value |
|---|---|
| Molecular Formula | C8H10ClNO2S |
| Molecular Weight | 219.69 g/mol |
| SMILES Notation | ClCCNS(=O)(=O)c1ccccc1 |
| InChI | InChI=1S/C8H10ClNO2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
| InChIKey | FXJJRTVXGFTULP-UHFFFAOYSA-N |
Table 1: Molecular identification parameters of N-(2-chloroethyl)benzenesulfonamide [1] [3]
N-(2-chloroethyl)benzenesulfonamide possesses a distinctive molecular architecture characterized by several key functional groups that define its chemical behavior [1]. The compound features a benzene ring directly attached to a sulfonamide group (-SO2NH-), which is further connected to a 2-chloroethyl moiety (-CH2CH2Cl) [3]. This arrangement creates a molecule with both aromatic and aliphatic regions, as well as several reactive functional groups [1].
The primary functional groups present in N-(2-chloroethyl)benzenesulfonamide include:
Benzene ring: A six-membered aromatic ring that contributes to the compound's stability and provides a platform for potential π-π interactions [3].
Sulfonamide group (-SO2NH-): This group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to both the benzene ring and a nitrogen atom [1]. The sulfonamide functional group is characterized by its tetrahedral geometry around the sulfur atom and is known for its hydrogen bonding capabilities through the NH moiety [4].
2-Chloroethyl group (-CH2CH2Cl): An aliphatic chain terminated with a chlorine atom, which introduces potential reactivity through the carbon-chlorine bond [2]. This group can participate in nucleophilic substitution reactions, making it a reactive site within the molecule [3].
The structural arrangement of these functional groups creates a molecule with distinct regions of polarity and hydrophobicity [1]. The sulfonamide group, with its polar S=O bonds and NH moiety, contributes to the compound's hydrogen bonding capabilities and overall polarity [4]. In contrast, the benzene ring provides a hydrophobic region, while the 2-chloroethyl group introduces both hydrophobicity and potential reactivity through the carbon-chlorine bond [3].
The conformational landscape of N-(2-chloroethyl)benzenesulfonamide is influenced by rotations around several key bonds, particularly those within the sulfonamide group and the 2-chloroethyl chain [5]. Studies on related sulfonamide compounds have revealed important insights into the preferred conformations of these molecules in both solid state and solution [6].
In sulfonamide compounds, the conformation of the N-H bond in relation to other functional groups significantly impacts molecular packing and intermolecular interactions [5]. For N-(2-chloroethyl)benzenesulfonamide, the N-H bond of the sulfonamide group can adopt different orientations relative to the S=O bonds, with the anti conformation (where N-H is positioned away from the S=O bonds) often being energetically favorable [6].
The C-SO2-NH-C segment in sulfonamide structures typically exhibits specific torsional preferences [6]. In related compounds, this segment has been observed to adopt a gauche conformation with respect to the S=O bonds, with torsion angles around 57-58° [6]. This conformational preference is likely present in N-(2-chloroethyl)benzenesulfonamide as well, influencing its three-dimensional structure and potential for intermolecular interactions [5].
The 2-chloroethyl chain introduces additional conformational flexibility through rotations around the C-C and C-N bonds [7]. This chain can adopt various conformations, including extended and gauche arrangements, with the specific conformation influenced by intramolecular interactions and environmental factors [8]. The presence of the electronegative chlorine atom at the terminal position may also influence the preferred conformations through electronic effects [9].
Computational studies on related compounds containing chloroethyl groups suggest that these moieties can participate in intramolecular interactions that stabilize specific conformations [9]. For N-(2-chloroethyl)benzenesulfonamide, potential interactions between the chlorine atom and the sulfonamide group may influence the overall molecular conformation [8].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement and electronic environment of atoms within N-(2-chloroethyl)benzenesulfonamide [10]. Although specific NMR data for this exact compound is limited in the literature, analysis of related benzenesulfonamide derivatives allows for reasonable predictions of its spectral characteristics [11].
The proton (¹H) NMR spectrum of N-(2-chloroethyl)benzenesulfonamide would be expected to show distinct signals for the different hydrogen environments within the molecule [10]. The aromatic protons of the benzene ring typically appear as a complex multiplet in the range of δ 7.5-8.0 ppm, reflecting their deshielded environment due to the electron-withdrawing effect of the sulfonamide group and ring current effects [11].
The sulfonamide N-H proton generally appears as a broad singlet or triplet (due to coupling with adjacent methylene protons) in the range of δ 7.0-8.1 ppm [10] [12]. This signal is particularly diagnostic and can be used to confirm the presence of the sulfonamide functional group [13]. The position of this signal can vary depending on concentration and solvent effects, as it is susceptible to hydrogen bonding interactions [13].
The methylene protons of the 2-chloroethyl group would be expected to appear as two distinct triplets [10]. The methylene group adjacent to the nitrogen (NH-CH₂-) typically resonates at approximately δ 3.0-3.3 ppm, while the methylene group adjacent to the chlorine (-CH₂-Cl) appears more downfield at approximately δ 3.5-3.7 ppm due to the deshielding effect of the electronegative chlorine atom [9].
Carbon-13 (¹³C) NMR spectroscopy would reveal the carbon skeleton of N-(2-chloroethyl)benzenesulfonamide [10]. The aromatic carbons of the benzene ring would appear in the range of δ 125-140 ppm, with the ipso carbon (directly attached to the sulfonyl group) typically appearing more downfield due to the electron-withdrawing effect of the sulfonamide group [11]. The methylene carbons of the 2-chloroethyl group would be expected to appear in the aliphatic region, with the carbon adjacent to chlorine resonating at approximately δ 42-45 ppm and the carbon adjacent to nitrogen at approximately δ 43-46 ppm [9].
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be valuable for confirming signal assignments and elucidating the connectivity within the molecule [10].
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in N-(2-chloroethyl)benzenesulfonamide through the characteristic vibrational modes of its chemical bonds [14]. The IR spectrum of this compound would exhibit several distinctive absorption bands corresponding to its key functional groups [12].
The sulfonamide group (-SO₂NH-) gives rise to several characteristic absorption bands [12]. The N-H stretching vibration typically appears as a band in the region of 3250-3300 cm⁻¹, although this can shift to lower frequencies (2900-2500 cm⁻¹) in the solid state due to hydrogen bonding interactions [13]. The S=O asymmetric and symmetric stretching vibrations of the sulfonyl group produce strong bands in the regions of 1330-1365 cm⁻¹ and 1150-1170 cm⁻¹, respectively [15] [12]. These bands are particularly diagnostic for sulfonamide compounds and can be used to confirm the presence of this functional group [16].
The S-N stretching vibration in sulfonamides typically appears as a medium-intensity band in the region of 900-930 cm⁻¹ [12] [16]. This vibration is important for confirming the integrity of the sulfonamide linkage [16]. Additionally, the N-H bending vibration of the sulfonamide group produces a band in the region of 1500-1550 cm⁻¹ [17].
The aromatic C-H stretching vibrations of the benzene ring appear in the region of 3030-3100 cm⁻¹, which is characteristic of unsaturated C-H bonds [18]. The C=C stretching vibrations of the aromatic ring produce multiple bands in the region of 1450-1600 cm⁻¹ [18]. Additionally, the out-of-plane C-H bending vibrations of the benzene ring give rise to bands in the region of 690-900 cm⁻¹, with the exact pattern depending on the substitution pattern of the ring [18].
The 2-chloroethyl group contributes several bands to the IR spectrum [19]. The aliphatic C-H stretching vibrations of the methylene groups appear in the region of 2850-2950 cm⁻¹ [18]. The C-Cl stretching vibration typically produces a band in the region of 600-800 cm⁻¹, although this can be weak and may overlap with other bands in the fingerprint region [19].
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonamide N-H | Stretching | 3250-3300 | Medium |
| Sulfonyl (S=O) | Asymmetric stretching | 1330-1365 | Strong |
| Sulfonyl (S=O) | Symmetric stretching | 1150-1170 | Strong |
| Sulfonamide S-N | Stretching | 900-930 | Medium |
| Sulfonamide N-H | Bending | 1500-1550 | Medium |
| Aromatic C-H | Stretching | 3030-3100 | Weak |
| Aromatic C=C | Stretching | 1450-1600 | Medium |
| Aliphatic C-H | Stretching | 2850-2950 | Medium |
| C-Cl | Stretching | 600-800 | Weak to Medium |
Table 2: Characteristic IR absorption bands for N-(2-chloroethyl)benzenesulfonamide [12] [16] [18] [19]
Mass spectrometry provides valuable information about the molecular weight, elemental composition, and fragmentation pattern of N-(2-chloroethyl)benzenesulfonamide, aiding in its structural identification and purity assessment [20]. While specific mass spectral data for this exact compound is limited in the literature, analysis of related sulfonamide compounds allows for reasonable predictions of its fragmentation behavior [21].
The molecular ion peak (M⁺) for N-(2-chloroethyl)benzenesulfonamide would be expected at m/z 219, corresponding to its molecular weight [3]. Due to the presence of chlorine, which has two major isotopes (³⁵Cl and ³⁷Cl), the molecular ion would exhibit a characteristic isotope pattern with peaks at m/z 219 and m/z 221 in a ratio of approximately 3:1, reflecting the natural abundance of these chlorine isotopes [21].
The fragmentation pattern of N-(2-chloroethyl)benzenesulfonamide would likely involve several characteristic pathways [20]. Cleavage of the S-N bond would generate fragments corresponding to the benzenesulfonyl moiety (m/z 141) and the 2-chloroethylamine moiety (m/z 79) [21]. The benzenesulfonyl fragment may undergo further fragmentation to produce the phenyl cation (m/z 77) and sulfur dioxide [20].
Another common fragmentation pathway for sulfonamides involves the loss of SO₂, which would generate a fragment at m/z 155 corresponding to N-(2-chloroethyl)benzeneamine [21]. The 2-chloroethyl group may also undergo fragmentation through the loss of HCl or Cl, producing fragments at m/z 183 and m/z 184, respectively [20].
High-resolution mass spectrometry would provide the exact mass of N-(2-chloroethyl)benzenesulfonamide and its fragments, allowing for confirmation of its molecular formula [3]. The experimental exact mass would be expected to closely match the calculated exact mass of 219.0121 for C₈H₁₀ClNO₂S [3].
Tandem mass spectrometry (MS/MS) techniques would be valuable for elucidating the fragmentation pathways and confirming the structural assignments [20]. Collision-induced dissociation (CID) of the molecular ion would generate a series of product ions that could be used to verify the proposed structure [21].
| m/z | Fragment | Relative Abundance |
|---|---|---|
| 219 | [M]⁺ (molecular ion with ³⁵Cl) | 100 |
| 221 | [M+2]⁺ (molecular ion with ³⁷Cl) | ~33 |
| 184 | [M-Cl]⁺ | Moderate |
| 183 | [M-HCl]⁺ | Moderate |
| 155 | [M-SO₂]⁺ | Strong |
| 141 | [C₆H₅SO₂]⁺ (benzenesulfonyl) | Strong |
| 77 | [C₆H₅]⁺ (phenyl) | Strong |
Table 3: Predicted major mass spectral fragments for N-(2-chloroethyl)benzenesulfonamide [21] [20]
The solubility characteristics of N-(2-chloroethyl)benzenesulfonamide are influenced by its molecular structure, which contains both polar and nonpolar regions [22]. The presence of the sulfonamide group (-SO₂NH-) introduces polarity and hydrogen bonding capabilities, while the benzene ring contributes hydrophobicity [23]. The 2-chloroethyl group adds both hydrophobicity and polarity due to the electronegative chlorine atom [22].
Based on the properties of related sulfonamide compounds, N-(2-chloroethyl)benzenesulfonamide would be expected to exhibit moderate solubility in polar organic solvents such as ethanol, methanol, acetone, and chloroform [23]. The compound would likely show good solubility in chloroform, as indicated by data for similar compounds [22]. This solubility in chloroform can be attributed to the ability of the solvent to interact with both the polar sulfonamide group and the nonpolar benzene ring [24].
The water solubility of N-(2-chloroethyl)benzenesulfonamide would be expected to be limited due to the presence of the hydrophobic benzene ring and 2-chloroethyl group [23]. However, the polar sulfonamide group would contribute some degree of water solubility [22]. Based on data for the parent compound benzenesulfonamide, which has a water solubility of approximately 4.3 g/L at 16°C, N-(2-chloroethyl)benzenesulfonamide would likely exhibit lower water solubility due to the additional hydrophobic 2-chloroethyl group [23].
The solubility of N-(2-chloroethyl)benzenesulfonamide in alkaline solutions would be enhanced due to deprotonation of the sulfonamide NH group, forming a more water-soluble anionic species [23]. This property is common to sulfonamide compounds, which typically have pKa values in the range of 9-10 [23].
Temperature would also significantly affect the solubility of N-(2-chloroethyl)benzenesulfonamide, with increased solubility expected at higher temperatures in most solvents [22]. This temperature dependence could be utilized in purification processes such as recrystallization [23].
The crystalline properties of N-(2-chloroethyl)benzenesulfonamide are influenced by its molecular structure and the intermolecular interactions that govern crystal packing [6]. While specific crystallographic data for this exact compound is limited in the literature, analysis of related sulfonamide compounds provides insights into its likely crystalline behavior [5] [6].
Sulfonamide compounds typically crystallize in monoclinic or orthorhombic crystal systems, with the specific space group determined by the molecular structure and packing arrangements [6]. The crystal packing of N-(2-chloroethyl)benzenesulfonamide would be significantly influenced by hydrogen bonding interactions involving the sulfonamide NH group [5] [6].
In the crystal structure, N-(2-chloroethyl)benzenesulfonamide molecules would likely form intermolecular hydrogen bonds between the sulfonamide NH group (as a hydrogen bond donor) and the sulfonyl oxygen atoms (as hydrogen bond acceptors) [5]. These hydrogen bonding interactions typically result in the formation of dimeric structures or extended hydrogen-bonded networks within the crystal lattice [6].
The presence of the 2-chloroethyl group introduces additional potential for intermolecular interactions through halogen bonding or dipole-dipole interactions involving the chlorine atom [26]. These interactions could contribute to the overall crystal packing arrangement and stability [6].
The benzene rings in the crystal structure may participate in π-π stacking interactions, which are common in compounds containing aromatic rings [8]. These interactions would contribute to the three-dimensional arrangement of molecules within the crystal lattice [6].
The melting point of N-(2-chloroethyl)benzenesulfonamide is not specifically reported in the literature [22]. However, based on melting points of related sulfonamide compounds, it would likely fall in the range of 80-150°C, with the exact value dependent on the crystal form and purity [23].
Crystallization of N-(2-chloroethyl)benzenesulfonamide could be achieved through slow evaporation of solutions in appropriate solvents such as ethanol, methanol, or mixed solvent systems [26]. The choice of crystallization conditions (solvent, temperature, concentration) would influence the crystal habit, size, and potentially the polymorphic form obtained [6].